7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
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Overview
Description
7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a chemical compound that belongs to the class of benzazepines Benzazepines are heterocyclic compounds containing a benzene ring fused to an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine and bromine.
Bromination: The bromination of 3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine is carried out using bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 7-position of the benzazepine ring.
Hydrochloride Formation: The final step involves the conversion of the brominated compound to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify other functional groups within the molecule.
Oxidation Reactions: Oxidation reactions can be used to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzazepines, while reduction reactions can produce dehalogenated or partially reduced derivatives.
Scientific Research Applications
7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating the mechanisms of action of benzazepine derivatives and their effects on biological systems.
Chemical Biology: It serves as a tool compound for probing the structure-activity relationships of benzazepine-based molecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride involves its interaction with specific molecular targets within biological systems. These targets may include receptors, enzymes, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
- 7-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
- 7-iodo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
Uniqueness
The uniqueness of 7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride lies in its specific bromine substitution, which can confer distinct chemical and biological properties compared to its analogs. This substitution can affect the compound’s reactivity, binding affinity to molecular targets, and overall pharmacological profile.
Properties
IUPAC Name |
7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-8-2-3-9-6-11(12)5-4-10(9)7-13-8;/h4-6,8,13H,2-3,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGQZXYYEXXTOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(CN1)C=CC(=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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